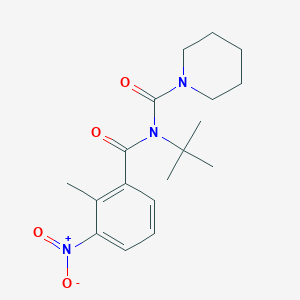

N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a piperidine ring, a nitrobenzoyl group, and a tert-butyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide typically involves the reaction of piperidine with tert-butyl isocyanate and 2-methyl-3-nitrobenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as Cu(OTf)2 can be employed to enhance the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anti-inflammatory Agents

Recent studies have identified N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide as a potential candidate for anti-inflammatory drug development. The compound has been shown to interact with soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammatory processes. By inhibiting sEH, this compound may reduce inflammation and provide therapeutic benefits in conditions such as arthritis and cardiovascular diseases .

2. Neuroprotective Effects

Research indicates that derivatives of this compound can exhibit neuroprotective properties, making them suitable for treating neurodegenerative diseases. The piperidine structure is known for its ability to cross the blood-brain barrier, potentially allowing the compound to exert effects on central nervous system disorders .

3. Anticancer Activity

There is emerging evidence that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells. The nitro group in the benzoyl moiety may play a critical role in enhancing the cytotoxicity against various cancer cell lines .

Material Science Applications

1. Polymer Synthesis

The compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for modification and incorporation into polymer chains, which can lead to materials with enhanced mechanical properties and thermal stability. Such polymers could be utilized in coatings, adhesives, and composite materials .

2. Photonic Devices

Due to its unique electronic properties, this compound has potential applications in photonic devices. Its ability to absorb specific wavelengths of light makes it a candidate for use in sensors and light-emitting devices .

Synthetic Intermediate

1. Synthesis of Bioactive Compounds

The compound is valuable as an intermediate in the synthesis of various bioactive molecules. Its piperidine structure can be leveraged to create derivatives with enhanced biological activity or selectivity against specific targets in drug discovery programs .

Case Studies

Wirkmechanismus

The mechanism of action of N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can interact with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-tert-Butylmethylamine: Shares the tert-butyl group but differs in the presence of a methylamine group instead of the piperidine and nitrobenzoyl groups.

N-tert-Butyl acrylamide: Contains a similar tert-butyl group but has an acrylamide structure instead of the piperidine and nitrobenzoyl groups.

Uniqueness

N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide is unique due to its combination of a piperidine ring, nitrobenzoyl group, and tert-butyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research applications.

Biologische Aktivität

N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide, identified by CAS number 923692-61-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₈H₂₅N₃O₄

- Molecular Weight : 347.4 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butyl and a nitrobenzoyl group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. For instance, a study evaluating the minimum inhibitory concentration (MIC) against various bacterial strains reported promising results.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 4.0 | Staphylococcus aureus |

| Reference Drug (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

The compound demonstrated an MIC value of 4 µg/mL against Staphylococcus aureus, indicating significant antibacterial activity when compared to standard drugs like isoniazid .

Cytotoxicity Studies

Cytotoxicity assays conducted on non-cancerous cell lines (HaCaT) revealed that the compound possesses low toxicity, with half-maximal inhibitory concentrations (IC50) significantly higher than its MIC values. This suggests a favorable therapeutic index.

| Compound | IC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| This compound | >100 | >25 |

The selectivity index (SI) calculated for this compound was greater than 25, indicating that it is much less toxic to healthy cells compared to its effectiveness against pathogens .

While specific mechanisms for this compound are still under investigation, it is hypothesized that the presence of the nitro group may contribute to its bioactivity through the generation of reactive intermediates that interfere with cellular processes in bacteria.

Case Studies and Research Findings

- Inhibition of CYP Enzymes : A study highlighted the compound's potential as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in drug metabolism. The compound exhibited reversible inhibition with an IC50 value of 0.34 µM . This finding raises considerations regarding drug-drug interactions.

- Antitubercular Activity : The compound has been evaluated for its activity against Mycobacterium tuberculosis, with promising results suggesting it could serve as a lead for further development in antitubercular therapies .

- Structural Analysis : Crystallographic studies have provided insights into the structural characteristics of similar compounds, aiding in understanding how modifications to the piperidine structure affect biological activity .

Eigenschaften

IUPAC Name |

N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-13-14(9-8-10-15(13)21(24)25)16(22)20(18(2,3)4)17(23)19-11-6-5-7-12-19/h8-10H,5-7,11-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNLYOQXLKLWOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(C(=O)N2CCCCC2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.